5,2'-Dimethyl-[2,4']bipyridinyl 5,2'-Dimethyl-[2,4']bipyridinyl
Brand Name: Vulcanchem
CAS No.: 1187168-36-0
VCID: VC2656796
InChI: InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3
SMILES: CC1=CN=C(C=C1)C2=CC(=NC=C2)C
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

5,2'-Dimethyl-[2,4']bipyridinyl

CAS No.: 1187168-36-0

Cat. No.: VC2656796

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

5,2'-Dimethyl-[2,4']bipyridinyl - 1187168-36-0

Specification

CAS No. 1187168-36-0
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name 2-methyl-4-(5-methylpyridin-2-yl)pyridine
Standard InChI InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3
Standard InChI Key ALFUKBAUFFOYDU-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)C2=CC(=NC=C2)C
Canonical SMILES CC1=CN=C(C=C1)C2=CC(=NC=C2)C

Introduction

Structural Characteristics and Basic Properties

5,2'-Dimethyl-[2,4']bipyridinyl is a heterocyclic compound consisting of two pyridine rings connected through a C-C bond, with methyl substituents at specific positions. Unlike the more common 2,2'-bipyridine and 4,4'-bipyridine configurations, this compound features a 2,4' connection between the pyridine rings, creating a unique spatial arrangement with distinct chemical behavior.

The compound has the molecular formula C₁₂H₁₂N₂ with a molecular weight of 184.24 g/mol. Its IUPAC name is 2-methyl-4-(5-methylpyridin-2-yl)pyridine, which precisely describes the positions of the methyl groups and the connectivity between the pyridine rings. The structure contains two nitrogen atoms positioned at the 1-position of each pyridine ring, providing potential coordination sites for metal ions.

Table 1: Basic Properties of 5,2'-Dimethyl-[2,4']bipyridinyl

PropertyValue
CAS Number1187168-36-0
Molecular FormulaC₁₂H₁₂N₂
Molecular Weight184.24 g/mol
IUPAC Name2-methyl-4-(5-methylpyridin-2-yl)pyridine
Physical State (20°C)Solid
Standard InChIKeyALFUKBAUFFOYDU-UHFFFAOYSA-N
Canonical SMILESCC1=CN=C(C=C1)C2=CC(=NC=C2)C

The distinctive 2,4'-connectivity pattern in this compound differentiates it from the more commonly studied 2,2'-bipyridine and 4,4'-bipyridine isomers, suggesting potentially unique electronic properties and coordination behavior.

Spectroscopic Properties and Structural Confirmation

The structural confirmation of 5,2'-Dimethyl-[2,4']bipyridinyl typically relies on various spectroscopic techniques, including NMR, IR spectroscopy, and mass spectrometry. While the search results don't provide specific spectroscopic data for this particular compound, based on the properties of related bipyridyl compounds, we can infer certain spectroscopic characteristics.

From studies of similar bipyridyl compounds, the ¹H NMR spectrum would likely show distinctive signals for the methyl groups at approximately δ 2.3-2.5 ppm, while the aromatic protons would appear in the region of δ 7.0-9.0 ppm with characteristic coupling patterns reflecting the 2,4'-connection and methyl substitution patterns . The ¹³C NMR would be expected to show signals for the methyl carbons around δ 18-24 ppm and aromatic carbons between δ 120-160 ppm.

Mass spectrometry would confirm the molecular weight of 184.24, with potential fragmentation patterns reflecting the loss of methyl groups and cleavage at the inter-ring bond.

Chemical and Physical Properties

The physical and chemical properties of 5,2'-Dimethyl-[2,4']bipyridinyl are important for understanding its behavior in various applications. Based on data available for similar bipyridyl compounds, we can infer certain properties:

Table 2: Physical and Chemical Properties of 5,2'-Dimethyl-[2,4']bipyridinyl

PropertyValue/Description
AppearanceWhite to yellow powder or crystalline solid
SolubilityLikely soluble in organic solvents (dichloromethane, chloroform, methanol); limited solubility in water
Melting PointEstimated 110-120°C (based on similar compounds)
UV-Vis AbsorptionExpected absorption maxima in the range of 270-290 nm
StabilityStable under normal conditions; store in cool, dark place
Hazard InformationMay cause skin and eye irritation; handle with appropriate precautions

The compound's nitrogen atoms serve as Lewis base sites, capable of coordinating with various metal ions to form coordination complexes. This property is particularly valuable for applications in catalysis and materials science.

Comparison with Related Bipyridyl Compounds

To understand the distinctive properties of 5,2'-Dimethyl-[2,4']bipyridinyl, it is valuable to compare it with related bipyridyl compounds. The most significant differences arise from the connectivity pattern and the positioning of the methyl groups.

Table 3: Comparison of 5,2'-Dimethyl-[2,4']bipyridinyl with Related Compounds

CompoundConnectivityKey Structural FeaturesNotable Properties
5,2'-Dimethyl-[2,4']bipyridinyl2,4'Methyl groups at positions 5 and 2'Asymmetric coordination, unique electronic properties
5,5'-Dimethyl-2,2'-bipyridine2,2'Methyl groups at positions 5 and 5'Symmetric coordination, planar orientation possible, dihedral angle between rings approximately 69.62°
2,2'-Dimethyl-4,4'-bipyridine4,4'Methyl groups at positions 2 and 2'Twisted structure with dihedral angle of 8.32° between pyridine rings

The different connectivity patterns significantly affect the spatial arrangement of the nitrogen atoms, which in turn influences the compound's coordination behavior with metal ions. The 2,4'-connection in 5,2'-Dimethyl-[2,4']bipyridinyl creates an asymmetric coordination environment, potentially leading to unique reactivity patterns and applications .

Future Research Directions

Based on the limited specific information available about 5,2'-Dimethyl-[2,4']bipyridinyl, several promising research directions emerge:

  • Comprehensive Structural Analysis: Detailed crystallographic and spectroscopic characterization to fully understand its three-dimensional structure and electronic properties.

  • Coordination Chemistry Studies: Investigation of its coordination behavior with various transition metals, comparing the resulting complexes with those formed by other bipyridyl isomers.

  • Catalytic Applications: Exploration of potential catalytic applications, particularly in reactions where the unique geometry might provide advantageous selectivity or activity.

  • Materials Applications: Development of functional materials leveraging its structural and electronic properties.

  • Synthetic Methodology Improvement: Development of more efficient and scalable synthetic routes to facilitate broader research and potential commercial applications.

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